AChE Inhibition: Itopride's Reversible, Mixed-Type Action vs. Neostigmine's Irreversible Binding
Itopride inhibits acetylcholinesterase (AChE) with an IC50 of 2.04 ± 0.27 μM, which is approximately 200-fold less potent (higher IC50) than neostigmine's IC50 of 11.3 ± 3.4 nM [1]. The key differentiator lies not in potency, but in the mechanism and reversibility of inhibition. Itopride exhibits a reversible, 'mixed' type of inhibition (primarily uncompetitive), as evidenced by changes in both Km and Vmax on Lineweaver-Burk plots [1]. In contrast, neostigmine acts as an irreversible inhibitor. When subjected to ultrafiltration, the recovery of AChE activity inhibited by up to 30 μM itopride was complete, whereas recovery from inhibition by 0.1 μM neostigmine was only partial [1].
| Evidence Dimension | AChE Inhibition Recovery After Ultrafiltration |
|---|---|
| Target Compound Data | Complete recovery of AChE activity after inhibition by up to 30 μM itopride. |
| Comparator Or Baseline | Partial recovery of AChE activity after inhibition by 0.1 μM neostigmine. |
| Quantified Difference | Qualitative difference in reversibility: Itopride is fully reversible, neostigmine is not. |
| Conditions | Electric eel AChE in vitro; reaction mixture subjected to ultrafiltration to remove free inhibitor. |
Why This Matters
This fundamental mechanistic difference means itopride's cholinergic effect is self-limiting and more easily titrated, potentially translating to a lower risk of cholinergic toxicity and a wider therapeutic window compared to irreversible inhibitors like neostigmine.
- [1] Iwanaga Y, Kimura T, Miyashita N, Morikawa K, Nagata O, Itoh Z, et al. Characterization of acetylcholinesterase-inhibition by itopride. Jpn J Pharmacol. 1994;66(3):317-22. doi: 10.1254/jjp.66.317. View Source
